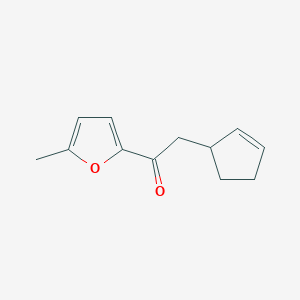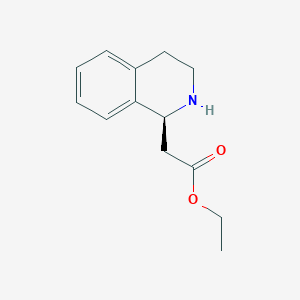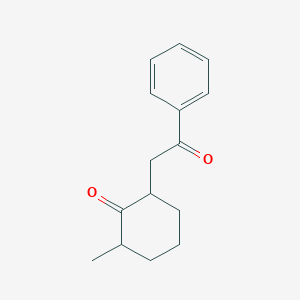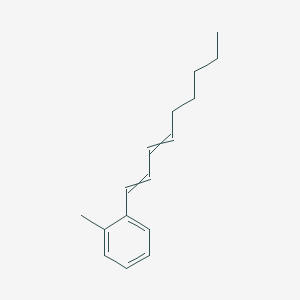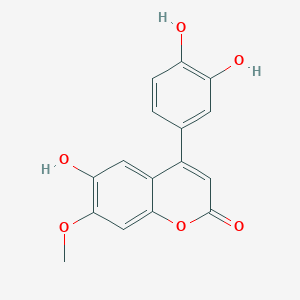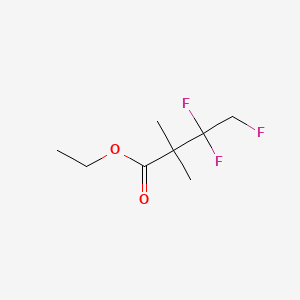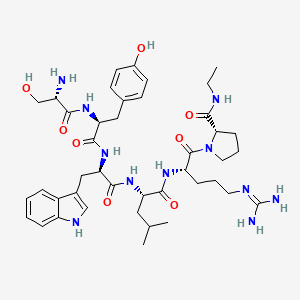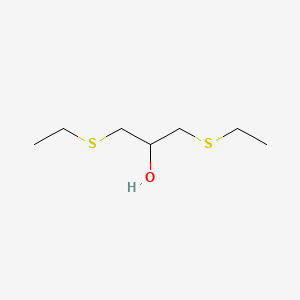
1,3-Bis(ethylsulfanyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(ethylsulfanyl)propan-2-OL is an organic compound with the molecular formula C7H16OS2 It is characterized by the presence of two ethylsulfanyl groups attached to a propan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(ethylsulfanyl)propan-2-OL can be synthesized through a multi-step process. One common method involves the reaction of 1,3-dichloropropan-2-ol with sodium ethylsulfide. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(ethylsulfanyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the original thioether compound.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium ethylsulfide (NaSEt), alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thioether derivatives
Substitution: Various substituted thioethers
Scientific Research Applications
1,3-Bis(ethylsulfanyl)propan-2-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing compounds.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and other diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-Bis(ethylsulfanyl)propan-2-OL and its derivatives involves interactions with various molecular targets. For instance, its antifungal activity is attributed to the inhibition of enzymes involved in the biosynthesis of fungal cell membranes. The compound may also interact with other cellular components, leading to disruption of cellular processes and eventual cell death.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(1,2,3-triazol-1-yl)-propan-2-ol: Known for its antifungal properties and used in the development of fluconazole analogues.
1,3-Bis(benzotriazol-1-yl)-propan-2-ol: Exhibits antifungal activity and is used in the synthesis of metal complexes with potential biological applications.
Uniqueness
1,3-Bis(ethylsulfanyl)propan-2-OL is unique due to the presence of ethylsulfanyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for the synthesis of sulfur-containing molecules and for exploring new chemical and biological activities.
Properties
CAS No. |
202525-47-1 |
|---|---|
Molecular Formula |
C7H16OS2 |
Molecular Weight |
180.3 g/mol |
IUPAC Name |
1,3-bis(ethylsulfanyl)propan-2-ol |
InChI |
InChI=1S/C7H16OS2/c1-3-9-5-7(8)6-10-4-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
ARXLDZDVKAODES-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(CSCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Thiophenecarbonitrile, 4-amino-2-[(4-aminobutyl)amino]-5-benzoyl-](/img/structure/B12564286.png)
![N-[2-(Ethylsulfanyl)ethyl]-N-(4-methoxyphenyl)-L-alanine](/img/structure/B12564289.png)
![[Sulfanediyldi(4,1-phenylene)]bis[(2-chlorophenyl)methanone]](/img/structure/B12564291.png)
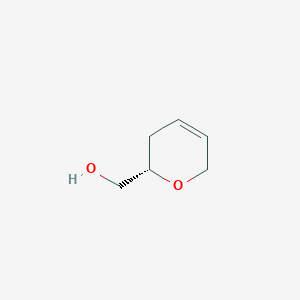
![9,9'-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane)](/img/structure/B12564302.png)
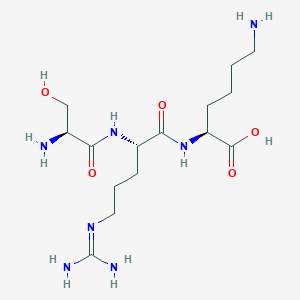
![[1-(2H-tetrazol-5-ylmethyl)cyclohexyl]methanamine](/img/structure/B12564314.png)
